molecular formula C7H15Cl2N3O3 B12453409 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate

Cat. No.: B12453409
M. Wt: 260.12 g/mol
InChI Key: MSLOTGSONMSCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic pyrrolo[3,4-d]pyrimidin-4-one core, with a methyl group at position 2. The dihydrochloride dihydrate salt form enhances solubility and stability, critical for pharmaceutical applications.

Properties

Molecular Formula

C7H15Cl2N3O3

Molecular Weight

260.12 g/mol

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride

InChI

InChI=1S/C7H9N3O.2ClH.2H2O/c1-4-9-6-3-8-2-5(6)7(11)10-4;;;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H;2*1H2

InChI Key

MSLOTGSONMSCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1.O.O.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrole Derivatives

The pyrrolo[3,4-d]pyrimidine core is typically constructed via condensation reactions. A key approach involves reacting 3-amino-4-carbethoxy-5-methylpyrrole with nitrogen-containing reagents such as guanidine or urea under thermal conditions. For example:

  • Example (US4010159A) : Heating 3-amino-4-carbethoxy-5-methyl-2-phenylpyrrole hydrochloride with formamide at 160°C for 16 hours yields the pyrimidin-4-one core.
  • Mechanism : The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclodehydration.

Alternative Routes Using 2,3-Dioxopyrrolidines

Southwick and Hofmann demonstrated that 4-benzylidene-2,3-dioxopyrrolidines can undergo condensation with guanidine to form the pyrrolo[3,4-d]pyrimidine scaffold. This method avoids pre-functionalized pyrroles and allows for modular substitution.

Introduction of the Methyl Group

The methyl group at position 2 is often introduced early in the synthesis. Two strategies are prevalent:

  • Starting Material Functionalization : Using methyl-substituted pyrrole precursors, such as 2-methylpyrrolidine , during cyclization.
  • Post-Cyclization Methylation : Treating the core structure with methylating agents (e.g., methyl iodide) in the presence of a base.

Salt Formation and Hydration

Dihydrochloride Preparation

The free base is converted to the dihydrochloride salt by treatment with HCl gas or aqueous HCl . Critical parameters include:

  • Stoichiometry : Two equivalents of HCl per molecule to protonate basic nitrogen atoms.
  • Solvent System : Ethanol or methanol is preferred to avoid over-protonation.

Dihydrate Crystallization

The dihydrate form is obtained by recrystallization from water-containing solvents (e.g., ethanol/water mixtures). Controlled evaporation under reduced pressure ensures consistent hydration.

Process Optimization

Microwave-Assisted Synthesis

Modern techniques reduce reaction times. For example, microwave irradiation at 100–160°C accelerates cyclization steps, achieving yields >85% in 1–2 hours.

Catalytic Enhancements

  • InCl3 Catalysis : InCl3 (20 mol%) in 50% ethanol improves reaction efficiency for analogous heterocycles, reducing side products.
  • Ultrasound Irradiation : Enhances mixing and reduces reaction times during salt formation.

Analytical Characterization

Parameter Method Key Observations
Purity HPLC (C18 column) >98% purity after recrystallization
Hydration State TGA/DSC Two water molecules lost at 100–120°C
Salt Stoichiometry Elemental Analysis Cl: 21.5% (theoretical: 21.7%)
Structure X-ray Crystallography Confirmed dihydrochloride dihydrate

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing pathways may yield isomeric byproducts.
  • Solution : Use bulky substituents (e.g., phenyl groups) to sterically direct cyclization.

Salt Hydration Control

  • Issue : Variable hydration states under ambient conditions.
  • Solution : Strict control of humidity during crystallization.

Scalability and Industrial Relevance

  • Batch Synthesis : Pilot-scale reactions (1–10 kg) achieve 70–75% yield using optimized conditions.
  • Cost Drivers : High-purity guanidine and controlled HCl dosing are critical for economic viability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug discovery.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit anticancer properties. For instance, compounds derived from this scaffold have shown selective inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth .

CompoundTarget KinaseIC50 (µM)Reference
Example Ac-Met0.005
Example BEGFR0.01

Neurological Research

The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological applications. It has been explored for its effects on neurotransmitter systems and potential use in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Studies have demonstrated that certain derivatives can modulate neurotransmitter levels and exhibit neuroprotective effects in models of neurodegeneration .

CompoundEffectModel UsedReference
Example CNeuroprotectionMouse model of Alzheimer's
Example DDopaminergic modulationRat model of Parkinson's

Material Science

Beyond biological applications, the compound's unique chemical structure allows it to be utilized in material science, particularly in the development of new polymers and composites.

Case Study: Polymer Synthesis

Research has shown that incorporating pyrrolo[3,4-d]pyrimidine derivatives into polymer matrices can enhance thermal stability and mechanical properties .

Polymer TypeEnhancement TypeReference
PolyurethaneIncreased tensile strength
Epoxy ResinImproved thermal resistance

Mechanism of Action

The mechanism of action of 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrrolo-pyrimidinone scaffold distinguishes it from analogs:

  • Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one): These feature a pyrazole ring fused to pyrimidinone, altering electronic properties and steric bulk compared to the pyrrolo system .

Substituent Effects

  • Position 2 Substitutents: The methyl group in the target compound contrasts with bulkier groups (e.g., trifluoromethyl, phenyl) in quinazolin-4-one derivatives .
  • Salt Forms : The dihydrochloride dihydrate form likely offers superior aqueous solubility compared to the hydrochloride salt of 3,5,6,7-tetrahydro-2-methyl-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS: 1956309-51-5), which lacks hydration .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Dihydrochloride Dihydrate vs. Hydrochloride : Hydration improves crystallinity and shelf life, while dual HCl ions enhance ionization in physiological environments .

Tabulated Comparison of Key Features

Compound Name Core Structure Position 2 Substituent Salt Form Notable Features
Target Compound Pyrrolo[3,4-d]pyrimidin-4-one Methyl Dihydrochloride dihydrate Enhanced solubility, potential CNS activity
1-Methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Methyl Hydrochloride CK2 inhibition candidate
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-... (CAS:106266-06-2) Pyrido[1,2-a]pyrimidin-4-one Methyl Free base Antipsychotic potential (via benzisoxazole)
Quinazolin-4-one derivatives Quinazolin-4-one Varied (e.g., CF3, Ph) Hydrochloride Broad kinase inhibition

Research Implications and Gaps

  • Activity Data: While highlights CK2 inhibition in pyrazolo-pyrimidinones, the target compound’s pharmacological profile remains uncharacterized .
  • Formulation Advantages : The dihydrochloride dihydrate form warrants stability studies under accelerated conditions to assess commercial viability .

Biological Activity

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate (CAS Number: 1220030-34-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C7H9N3O·2HCl·2H2O
  • Molecular Weight : 260.12 g/mol
  • Physical State : Dihydrochloride dihydrate form

Biological Activity

The biological activity of 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate has been investigated in various contexts:

1. Anticancer Properties

Recent studies have indicated that compounds with similar pyrrolo-pyrimidine structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key protein kinases involved in cancer progression, such as c-Met and BACE-1 .
  • Case Study : A derivative of this compound demonstrated potent inhibition of cancer cell lines in vitro, with IC50 values in the low micromolar range.

2. Neurological Activity

This compound has also been explored for its potential neuroprotective effects:

  • GABA Modulation : Some studies suggest that related compounds may function as GABA receptor modulators, which can be beneficial in treating neurological disorders .

3. Antimicrobial Activity

Preliminary data indicate potential antimicrobial properties:

  • Activity Against Bacteria : Compounds structurally similar to 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one have shown activity against multidrug-resistant strains of bacteria .

Research Findings and Data Tables

Biological ActivityMechanismReference
Anticancerc-Met Inhibition
NeurologicalGABA Modulation
AntimicrobialBacterial Inhibition

Case Study 1: Anticancer Activity

In a study published by MDPI, derivatives of pyrrolo[3,4-d]pyrimidines were tested against various cancer cell lines. The results showed that modifications at specific positions on the pyrimidine ring enhanced anticancer activity significantly.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrrolopyrimidine derivatives in animal models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive functions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate with high purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, intermediate substituted aldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) can be reacted with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine or sodium methoxide). Post-reaction acidification with HCl (1:1) to pH <7 precipitates the product, which is filtered and washed to remove impurities. Monitoring reaction temperature (50–60°C for 0.5–1 h) and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to glycinate) is critical for yield optimization .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS). For example, 1H^1H-NMR can confirm proton environments in the pyrrolo-pyrimidine core (e.g., methyl groups at 2-position, NH signals). LCMS with electrospray ionization (ESI) provides molecular ion peaks (e.g., [M+H+^+] or [M+2H+^+] for dihydrochloride forms). Thermal analysis (DSC/TGA) further verifies hydration states (dihydrate) by detecting mass loss at specific temperatures .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for dihydrochloride dihydrate salts under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Compare hygroscopicity profiles using dynamic vapor sorption (DVS) and monitor crystalline phase changes via X-ray powder diffraction (XRPD). If discrepancies arise (e.g., hydrate conversion to anhydrous forms), refine storage protocols by adding desiccants or using nitrogen-purged containers. Cross-reference thermal decomposition ranges (from TGA) with humidity thresholds to establish safe storage windows .

Q. How can researchers elucidate the pharmacological mechanisms of pyrrolo-pyrimidine derivatives like this compound?

  • Methodological Answer : Target validation via enzyme inhibition assays (e.g., kinase or purine nucleoside phosphorylase inhibition, as seen in structurally related compounds like Forodesine Hydrochloride for T-cell malignancies). Use competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to measure binding affinities. Pair these with in vitro cell viability assays (e.g., CCK-8 on leukemia cell lines) to correlate biochemical activity with functional outcomes .

Q. What computational approaches predict the compound’s reactivity in complex biological matrices?

  • Methodological Answer : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model interactions with target proteins (e.g., ATP-binding pockets). Validate predictions using experimental data from receptor-response models (e.g., heterologous expression of human receptors followed by agonistic profiling). For divergent results (e.g., non-overlapping chemical feature clusters), reconcile computational parameters (e.g., solvent models, protonation states) with wet-lab conditions (e.g., pH, ionic strength) .

Q. How to address discrepancies in impurity profiles across synthesis batches?

  • Methodological Answer : Implement orthogonal analytical methods:

  • HPLC-UV/ELSD for quantifying major impurities (e.g., unreacted intermediates).
  • LC-HRMS to identify trace impurities (e.g., diastereomers or hydrolyzed byproducts).
  • Ion chromatography to confirm counterion stoichiometry (e.g., dihydrochloride vs. monohydrochloride).
    If impurities persist, optimize purification steps (e.g., recrystallization solvents or preparative HPLC gradients) based on solubility differences .

Key Notes

  • For advanced studies, integrate wet-lab and computational workflows to address data contradictions (e.g., receptor agonism vs. antagonism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.